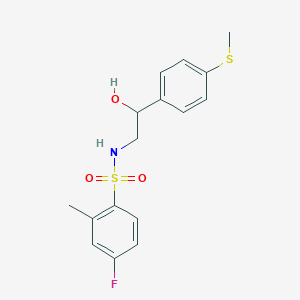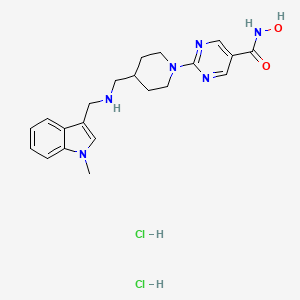
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C16H18FNO3S2. It is related to the herbicide flufenacet .
Molecular Structure Analysis
The structure of this compound is related to the herbicide flufenacet . The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5), and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .Chemical Reactions Analysis
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds .Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications
Enzymatic Inhibition and Biochemical Utility
COX-2 Inhibition for Therapeutic Applications : A study by Hashimoto et al. (2002) on derivatives of benzenesulfonamide revealed their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the development of a potent, highly selective COX-2 inhibitor, JTE-522, now in clinical trials for rheumatoid arthritis and other conditions Hiromasa Hashimoto et al., 2002.
Activation of Hydroxyl Groups for Biological Attachment : Chang et al. (1992) discussed the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups in various carriers, facilitating the covalent attachment of biological molecules such as enzymes and antibodies to solid supports. This method has potential therapeutic applications in bioselective separation techniques Y. A. Chang et al., 1992.
Potential Therapeutic Applications
- Anticancer Activity : Research by Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effects. Notably, compounds with the benzenesulfonamide moiety showed high anticancer potential against various cancer cell lines, suggesting these derivatives as promising lead compounds for developing new anticancer agents Chia-Ying Tsai et al., 2016.
Biochemical Evaluation and Drug Development
- Binding to the Colchicine Site of Tubulin : A study by Banerjee et al. (2005) focused on the binding of sulfonamide drugs to the colchicine site of tubulin, revealing insights into the mechanisms of action of potential therapeutic agents that inhibit tubulin polymerization. This interaction is crucial for developing drugs targeting cell division in cancer therapy Mithu Banerjee et al., 2005.
Future Directions
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . The future development trends of fluorinated compounds are also outlined .
properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-11-9-13(17)5-8-16(11)23(20,21)18-10-15(19)12-3-6-14(22-2)7-4-12/h3-9,15,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWQEOULRNZWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)





![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)


